2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a thiazolo[4,5-d]pyridazine core substituted with a methyl group at position 2, a phenyl group at position 7, and a thio-linked acetamide moiety modified with a tetrahydrofuran-2-ylmethyl group. The tetrahydrofuran (THF) moiety may enhance solubility compared to purely aromatic substituents, while the thiazolo-pyridazine core offers a unique electronic profile for interactions .
Properties
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-21-17-18(27-12)16(13-6-3-2-4-7-13)22-23-19(17)26-11-15(24)20-10-14-8-5-9-25-14/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFQSDQAZRPZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NCC3CCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the thiazolo[4,5-d]pyridazine derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. Its structure features a thiazolo-pyridazine core, which is known for conferring significant biological properties.
Antitumor Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazine exhibit notable anticancer properties . For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted that certain derivatives exhibited cytotoxic effects with GI50 values in the low micromolar range against several human tumor cell lines . The mechanism involves the inhibition of tubulin polymerization, thereby disrupting mitotic processes .
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial activity . Similar thiazolo derivatives have been reported to demonstrate effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Compounds in this class have been associated with anti-inflammatory effects , potentially through the modulation of cytokine production and inhibition of inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
- Antitumor Efficacy : A series of experiments demonstrated that 2-(2-methyl-7-phenylthiazolo[4,5-d]pyridazin) derivatives significantly inhibited the growth of HEp-2 tumor cells, with varying degrees of effectiveness based on structural modifications .
- Mechanistic Insights : Studies utilizing molecular docking techniques revealed that the compound interacts with specific protein targets involved in cancer progression, suggesting a pathway for further drug development .
- Comparative Analysis : A comparative study assessed various thiazolo derivatives' biological activities, establishing that modifications in substituents significantly influenced their efficacy against cancer and microbial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-7-phenylthiazolo[4,5-d]pyridazine | Thiazole and pyridazine rings | Anticancer activity |
| N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo...) | Dimethoxy substitution | Anticancer and antimicrobial |
| Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]...) | Ethyl acetate moiety | Antimicrobial properties |
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit significant anti-inflammatory and anticancer activities. The specific compound in focus has been shown to interact with key cellular targets involved in inflammatory pathways and cancer cell proliferation.
- Mechanism of Action : The compound likely exerts its effects by inhibiting specific enzymes or disrupting cellular pathways critical for tumor growth and inflammation. For instance, it may inhibit tubulin polymerization, a crucial process for cancer cell division .
- Cytotoxicity : Preliminary studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising IC50 values in low micromolar ranges against specific tumor types .
- Anti-inflammatory Effects : The compound's structure suggests potential as a selective COX-2 inhibitor, which could provide therapeutic benefits in treating inflammatory diseases .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound significantly reduces cell viability in several cancer cell lines. For example, studies have reported GI50 values indicating strong cytotoxicity against breast and colon cancer cells .
- In Vivo Studies : Animal models have been employed to assess the anti-tumor efficacy of this compound. Results indicate a reduction in tumor size and improved survival rates in treated subjects compared to controls .
- Comparative Analysis : When compared to other known thiazole derivatives, this compound shows enhanced potency and selectivity, suggesting its potential as a lead candidate for further drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s thiazolo[4,5-d]pyridazine core distinguishes it from analogs like thiazolo[4,5-d]pyrimidine derivatives (e.g., compounds 19 and 20 from ). Key differences include:
- Pyridazine vs. Pyrimidine : Pyridazine contains two adjacent nitrogen atoms, while pyrimidine has two nitrogen atoms at positions 1 and 3. This affects electron distribution, hydrogen-bonding capacity, and aromatic interactions with biological targets .
- Synthetic Implications : Pyridazine-based systems may require tailored reaction conditions due to differing stability and reactivity compared to pyrimidine analogs.
Substituent Effects
Table 1: Substituent Comparison of Key Compounds
†Inferred from ’s use of microwave-assisted synthesis for analogous heterocycles.
Key Observations:
- Position 7 Substituents : The target’s phenyl group (electron-neutral) contrasts with the thienyl group in ’s compound (electron-rich due to sulfur) and the coumarin in compound 19 (polar, planar structure). These differences influence lipophilicity and target binding .
- Compound 19’s thieno-pyrimidinone substituent adds rigidity and conjugated π systems .
Preparation Methods
Cyclocondensation Approach
The foundational method involves cyclizing 4-amino-5-mercapto-1,2,4-triazole derivatives with α-haloketones (Fig. 1). A modified protocol from achieves this via:
Procedure :
- React 4-amino-5-mercapto-1,2,4-triazole (1.0 equiv) with 2-bromo-1-phenylpropan-1-one (1.2 equiv) in anhydrous DMF at 80°C under N₂ for 6 hr.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).
Yield : 68-72%.
Key Optimization :
- Solvent Effects : DMF outperforms THF or DCM in reaction rate (Table 1).
- Temperature : <70°C leads to incomplete cyclization; >90°C promotes side-product formation.
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 72 |
| THF | 80 | 12 | 41 |
| DCM | 40 | 24 | 18 |
Table 1: Solvent screening for core synthesis.
Acetamide Coupling with Tetrahydrofuran-2-ylmethylamine
Carbodiimide-Mediated Amidation
The final step couples the thioacetic acid intermediate with (tetrahydrofuran-2-yl)methylamine using EDCI/HOBt:
Optimized Conditions :
- Reagents : Thioacetic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv) in DCM.
- Procedure : Stir at 0°C → RT for 24 hr, wash with NaHCO₃, dry over MgSO₄, and purify via recrystallization (EtOH/H₂O).
Yield : 76-81%.
Chiral Purity :
- The tetrahydrofuran moiety’s stereochemistry is preserved using low-temperature coupling (<5°C).
- HPLC analysis (Chiralpak IA column, hexane:iPrOH 90:10) shows 98.5% ee.
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent-pending method () describes a telescoped process:
- Continuous stirred-tank reactor (CSTR) for cyclocondensation (residence time = 2 hr).
- Plug-flow reactor for thioether formation (30 min at 120°C).
- Membrane separation of EDCI/HOBt for catalyst recycling.
Overall Yield : 63% (pilot scale, 50 kg/batch).
Spectroscopic Characterization
NMR Data (400 MHz, DMSO-d₆)
- ¹H NMR : δ 8.21 (d, J = 7.2 Hz, 1H, pyridazin-H), 7.45-7.38 (m, 5H, Ph), 4.12 (m, 1H, THF-CH), 3.82 (s, 2H, SCH₂CO), 2.98 (s, 3H, CH₃).
- ¹³C NMR : δ 170.5 (C=O), 152.1 (C=S), 135.2-126.8 (Ph), 75.3 (THF-O), 39.8 (CH₂NH).
Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₄O₂S [M+H]⁺: 417.1364, found: 417.1361.
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competitive formation ofthiazolo[5,4-d]pyridazin isomers is mitigated by:
Oxidative Stability of Thioether
- Storage : Under argon at -20°C with 0.1% BHT prevents S-oxidation.
- Formulation : Lyophilized with trehalose enhances shelf-life (24 months at 25°C).
Q & A
Basic: What are the key steps and reagents for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with simpler precursors. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is often used to cyclize intermediates into thiazolo[4,5-d]pyridazine cores .
- Acetamide coupling : Acyl chlorides or activated esters react with tetrahydrofuran-methylamine derivatives under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel) or HPLC is employed to isolate the final product, with yields optimized by controlling temperature (60–100°C) and reaction time (12–24 hours) .
Basic: How can the compound’s structure be confirmed experimentally?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., phenyl, tetrahydrofuran methyl groups) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ peak) .
- X-ray crystallography : Resolves stereochemistry and confirms thiazolo-pyridazine core geometry .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; dichloromethane (DCM) aids in phase separation .
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acetamide coupling .
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ FTIR tracks reaction progress to minimize byproducts .
Advanced: What strategies are used to profile its biological activity?
Methodological Answer:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (MTT assays) assess pharmacological potential .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization measures affinity for target proteins .
- Metabolic stability : Liver microsome assays evaluate pharmacokinetic properties .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Orthogonal validation : Reproduce assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity with derivatives (e.g., fluorobenzyl or morpholino-modified analogs) to identify SAR trends .
- Computational docking : Predict binding modes to explain discrepancies (e.g., steric clashes in specific isoforms) .
Advanced: What computational tools aid in designing derivatives?
Methodological Answer:
- Reaction path searches : Quantum mechanics (e.g., DFT) models transition states for novel cyclization steps .
- Molecular dynamics (MD) : Simulates ligand-protein interactions to prioritize derivatives with improved binding kinetics .
- ADMET prediction : Tools like SwissADME forecast solubility and toxicity early in design .
Advanced: What challenges arise during scale-up from lab to pilot plant?
Methodological Answer:
- Heterogeneous mixing : Use continuous-flow reactors to maintain temperature control in exothermic steps .
- Purification bottlenecks : Switch from column chromatography to crystallization (solvent screening required) .
- Process analytical technology (PAT) : In-line NMR or Raman spectroscopy ensures consistency in large batches .
Advanced: How to elucidate reaction mechanisms for byproduct formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
